Cyclobuta[g]quinoxaline
Description
Contextualization within Heterocyclic Chemistry and Fused Ring Systems
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic and medicinal chemistry. uomus.edu.iq Among these, fused heterocyclic systems, where two or more rings share a common bond, exhibit a remarkable diversity of chemical and biological properties. rsc.orgsioc-journal.cn Quinoxalines, which are composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a prominent class of nitrogen-containing fused heterocycles. ipp.pt These systems are of significant interest due to their wide range of applications, from pharmaceuticals to materials science. researchgate.net
The fusion of additional rings to the quinoxaline (B1680401) core gives rise to a vast array of polycyclic heteroaromatic compounds with modified electronic and steric properties. acs.org Cyclobuta[g]quinoxaline is a specific example of such a system, where a four-membered cyclobutane (B1203170) ring is fused to the 'g' face of the quinoxaline nucleus. The introduction of the strained cyclobutane ring is expected to impart unique characteristics to the parent quinoxaline system.
Historical Overview and Emerging Research Trends in Quinoxaline Derivatives
The first synthesis of a quinoxaline derivative was reported in the late 19th century, and since then, the chemistry of these compounds has been extensively explored. researchgate.net The classical and most common method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. encyclopedia.puborientjchem.org Over the decades, numerous modifications and novel synthetic strategies have been developed to access a wide variety of substituted and fused quinoxalines. mtieat.orgrsc.org
Recent research trends in heterocyclic chemistry show a growing interest in the synthesis of complex, multi-ring fused systems and molecules with high ring strain. rsc.orgrsc.org This interest is driven by the potential for these compounds to exhibit novel electronic properties and biological activities. nih.gov The development of new catalytic methods, including transition metal-catalyzed cross-coupling reactions and photocatalysis, has enabled the construction of previously inaccessible fused heterocyclic architectures. sioc-journal.cnrsc.org While specific research on this compound is limited, its structure places it at the intersection of these emerging trends, highlighting its potential as a target for future synthetic and theoretical investigations.
Structural Classification of this compound as a Fused Benzopyrazine Isomer
Quinoxaline is systematically known as benzo[b]pyrazine, highlighting its structure as a benzene ring fused to a pyrazine ring. ipp.pt Therefore, quinoxaline and its derivatives are isomers of other diazanaphthalenes such as quinazoline, cinnoline, and phthalazine. uomus.edu.iq
This compound is classified as a fused benzopyrazine isomer. The "[g]" in its name indicates the specific face of the quinoxaline (benzopyrazine) ring system where the cyclobutane ring is fused. This fusion creates a tetracyclic system with a unique arrangement of carbocyclic and heterocyclic rings. The basic chemical information available for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C10H6N2 |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 286390-29-2 guidechem.com |
A related, more saturated derivative, 6,7-dihydro-cyclobuta[g]quinoxaline, has also been documented.
| Property | Value |
| Molecular Formula | C10H8N2 |
| Molecular Weight | 156.188 g/mol |
| CAS Number | 282528-23-8 guidechem.com |
Theoretical Significance of the Cyclobutane Moiety in Fused Aromatic Systems
The fusion of a small, strained ring like cyclobutane onto an aromatic system has significant theoretical implications. The inherent ring strain of the four-membered ring can influence the geometry, stability, and electronic properties of the entire fused molecule. nih.govmsu.edu
The strain in a cyclobutane ring arises from bond angle deviation from the ideal sp3 hybridization angle and torsional strain. When fused to a planar aromatic system like quinoxaline, this strain can lead to a distortion of the aromatic ring itself, potentially altering its aromaticity and reactivity. msu.edu Theoretical studies on other fused systems have shown that the fusion of strained rings can lead to bond length alternation and a localization of the π-electrons in the aromatic part of the molecule.
Furthermore, the electronic nature of the quinoxaline ring, being a π-deficient system, combined with the strain of the cyclobutane ring, could lead to interesting and potentially useful electronic properties. nih.gov The study of such systems contributes to a deeper understanding of the interplay between ring strain and aromaticity, fundamental concepts in organic chemistry. nih.gov The investigation of molecules like this compound, even if only through theoretical calculations in the absence of extensive experimental data, can provide valuable insights into these complex interactions. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
286390-29-2 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
cyclobuta[g]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H |
InChI Key |
ATDYPRVIXZSIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclobuta G Quinoxaline and Analogues
Strategies for Fusing Cyclobutane (B1203170) Rings to Quinoxaline (B1680401) Scaffolds
The creation of the strained four-membered cyclobutane ring fused to the quinoxaline system requires specialized synthetic techniques. These methods often involve cycloadditions, metal-catalyzed reactions, and radical-mediated pathways.
[2+2] cycloaddition reactions are a fundamental tool for the construction of cyclobutane rings. In the context of quinoxaline synthesis, photochemical [2+2] cycloadditions have been explored. These reactions typically involve the photoexcitation of a quinoxaline derivative, which then reacts with an alkene.
For instance, the irradiation of quinoxalin-2-ones in the presence of various arylalkenes has been shown to yield azetidines through a [2+2] cycloaddition of the carbon-nitrogen double bond of the quinoxalin-2-one with the alkene. organic-chemistry.org This reaction proceeds from the excited triplet state of the quinoxalin-2-one. While this example leads to a four-membered ring containing a nitrogen atom, it demonstrates the principle of fusing a four-membered ring to a quinoxaline precursor.
A more direct approach to forming a carbocyclic four-membered ring is the regioselective [2+2] photocycloaddition of styryl-quinoxaline derivatives. In a specific study, the (E)-2-(3,4-dimethoxystyryl)-quinoxaline undergoes a [2+2] photocycloaddition in an acetonitrile (B52724) solution to form a single cyclobutane isomer out of eleven possibilities. researchgate.net This reaction highlights the potential for creating a cyclobutane ring attached to a quinoxaline scaffold, which could be a precursor to the fully fused cyclobuta[g]quinoxaline system. The general mechanism for such enone-alkene cycloadditions is believed to proceed through the formation of a diradical intermediate following the photoexcitation of the enone to its triplet state. dntb.gov.ua
| Reactants | Reaction Type | Product | Reference |
| Quinoxalin-2-ones and Arylalkenes | Photochemical [2+2] Cycloaddition | Azetidines | organic-chemistry.org |
| (E)-2-(3,4-dimethoxystyryl)-quinoxaline | Photochemical [2+2] Cycloaddition | Cyclobutane isomer | researchgate.net |
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. A notable application in the context of cyclobutane-containing quinoxalines is the synthesis of spirocyclic frameworks.
An effective strategy for the preparation of 1′H-spiro[indene-1,2′-quinoxaline] derivatives involves a Rh(III)-catalyzed [3+2]-annulation of quinoxalines with alkynylcyclobutanols. rsc.org This method provides a straightforward route to versatile heterocyclic compounds that incorporate a four-membered ring. The reaction is compatible with a wide range of functional groups, making it a valuable tool for creating diverse molecular architectures. The formation of these spirocyclic structures demonstrates the utility of rhodium catalysis in forging bonds between a quinoxaline scaffold and a cyclobutane-containing reaction partner.
| Quinoxaline Derivative | Cyclobutane-containing Reactant | Catalyst | Product | Reference |
| Substituted Quinoxalines | Alkynylcyclobutanols | Rh(III) catalyst | 1′H-spiro[indene-1,2′-quinoxaline] derivatives | rsc.org |
Radical reactions offer unique pathways for the construction of complex ring systems, often through cascade processes. A particularly relevant approach for the synthesis of quinoxaline analogues involves a radical cascade cyclization initiated by the ring opening of a cyclobutane derivative.
A visible-light-induced radical cascade cyclization of aryl isonitriles and cyclobutanone (B123998) oxime esters has been developed for the synthesis of cyclopenta[b]quinoxalines. uni-mainz.de This process is initiated by the formation of a nitrile radical, which then participates in a cascade of radical isonitrile/nitrile insertion and cyclization steps. The ring-opening of the cyclobutanone derivative is a key step in this transformation, leading to the formation of the fused five-membered ring of the cyclopenta[b]quinoxaline system. This method showcases the utility of radical chemistry in transforming a four-membered ring precursor into a more complex, fused heterocyclic product.
| Starting Materials | Reaction Type | Product | Key Feature | Reference |
| Aryl isonitriles and Cyclobutanone oxime esters | Visible-light-induced radical cascade cyclization | Cyclopenta[b]quinoxalines | Cyclobutane ring opening | uni-mainz.de |
Condensation Reactions for the Quinoxaline Core Construction
The formation of the quinoxaline ring system is most classically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This robust and versatile reaction remains a cornerstone of quinoxaline synthesis.
The condensation of aromatic diamines with α-dicarbonyl compounds is a widely utilized and facile method for the synthesis of quinoxalines and their derivatives. organic-chemistry.org This reaction typically proceeds under mild conditions and can be catalyzed by various acids.
In a direct application for the synthesis of a closely related analogue, cyclobuta[b]quinoxalines have been prepared through the condensation of o-phenylenediamines with cyclobutenediones. nih.gov This reaction demonstrates that a cyclobutane-based 1,2-dicarbonyl compound can effectively participate in the classic quinoxaline synthesis, leading directly to a cyclobuta-fused quinoxaline system. For the synthesis of this compound, the analogous reaction would involve the condensation of a suitably substituted o-phenylenediamine with cyclobutane-1,2-dione.
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Product | Reference |
| o-Phenylenediamine | Cyclobutenediones | Cyclobuta[b]quinoxalines | nih.gov |
Oxidative coupling and cyclization reactions provide an alternative approach to the synthesis of quinoxalines from o-phenylenediamines. These methods often involve the in-situ generation of the 1,2-dicarbonyl equivalent or the direct oxidative cyclization of precursors.
Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. Another approach involves the aerobic oxidation of deoxybenzoins, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to generate the corresponding benzils, which can then react in a one-pot synthesis with aromatic 1,2-diamines to form quinoxalines. While these methods are general for quinoxaline synthesis, they could theoretically be adapted for this compound by using a precursor that would generate a cyclobutane-1,2-dione or a related reactive intermediate under oxidative conditions. For example, an oxidative cyclization strategy has been employed for the synthesis of benzimidazoles from o-phenylenediamines using D-glucose as a C1 synthon, highlighting the potential for oxidative methods in forming related heterocyclic systems.
Advanced Synthetic Protocols and Catalysis
The synthesis of complex heterocyclic frameworks such as this compound often requires sophisticated chemical strategies. Modern organic synthesis has increasingly turned to advanced protocols, including transition metal catalysis and green chemistry principles, to achieve efficient and sustainable production of these valuable compounds.
Transition Metal-Catalyzed Annulation Reactions
Transition metal-catalyzed reactions have become a cornerstone in the construction of intricate molecular architectures, offering high efficiency and selectivity. For the synthesis of this compound and its analogues, annulation reactions catalyzed by transition metals like palladium and rhodium are of significant interest. These methods facilitate the formation of the fused ring system through carbon-carbon and carbon-heteroatom bond formations.
One plausible approach to construct the cyclobutane ring fused to the quinoxaline core is through a [2+2] cycloaddition reaction. While direct examples for this compound are not prevalent in the literature, analogous syntheses of cyclobutane-fused heterocycles have been achieved through visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes with alkenes. nih.govcitedrive.com This strategy could potentially be adapted for the synthesis of the target molecule.
Rhodium(III)-catalyzed intramolecular annulations have also proven effective in creating fused heterocyclic systems. These reactions often proceed via C-H activation, a powerful tool for forming new bonds directly from ubiquitous C-H bonds, thus enhancing atom economy. rsc.orgbeilstein-journals.orgntu.edu.sg For instance, alkyne-tethered benzamides can undergo rhodium-catalyzed intramolecular annulation to yield tricyclic isoquinoline (B145761) derivatives. rsc.org A similar strategy could be envisioned for the synthesis of this compound precursors.
Palladium-catalyzed annulation reactions are also widely employed in the synthesis of N-heterocycles. rsc.orgnih.gov For example, the annulation of o-iodo-anilines with propargyl alcohols provides a route to substituted quinolines. rsc.org Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines offers a direct synthesis of novel quinoxaline derivatives. rsc.org Such methodologies could be adapted for the construction of the this compound scaffold. A palladium-catalyzed cyclization of o-phenylenediamines and isocyanides has also been reported for the synthesis of quinoxaline-2,3-diamines. bohrium.com
To illustrate the potential of these methods, the following interactive data table summarizes representative conditions for analogous transition metal-catalyzed annulation reactions that could be conceptually applied to the synthesis of this compound.
Interactive Data Table: Representative Conditions for Analogous Transition Metal-Catalyzed Annulation Reactions
| Catalyst/Precatalyst | Ligand | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| [RhCp*Cl2]2 | CsOAc | Alkyne-tethered benzamide | DCE | 80 | 85 | rsc.org |
| Pd(OAc)2 | dppp | o-iodo-aniline, propargyl alcohol | NMP | 100 | 91 | organic-chemistry.org |
| PdCl2(XantPhos) | - | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide, primary alcohol | Dioxane | 60 | 75 | nih.gov |
| Eu(OTf)3 | PyBox | Indole derivative, alkene | CH2Cl2 | -78 to rt | 96 | nih.govcitedrive.com |
Green Chemistry Approaches in Quinoxaline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
A key aspect of green quinoxaline synthesis is the replacement of hazardous organic solvents with greener alternatives. Water has been successfully employed as a solvent for the synthesis of quinoxalines, often leading to high yields and simplified work-up procedures. nih.gov The use of solvent-free reaction conditions is another effective strategy to reduce waste. nih.gov
The development of recyclable catalysts is also a significant advancement. Solid acid catalysts, for example, can be easily recovered and reused, making the process more economical and sustainable. nih.gov In some cases, catalyst-free protocols have been developed, further enhancing the green credentials of the synthesis. nih.gov
Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. nih.gov
These green methodologies, while often demonstrated for simpler quinoxaline derivatives, provide a valuable framework for developing more sustainable synthetic routes to complex structures like this compound.
Scale-Up Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of a complex molecule like this compound presents numerous challenges. pharmafeatures.comtudublin.ie The primary goal of scale-up is to develop a commercially viable and validated process that consistently produces the target compound of high quality. tudublin.ie
Key considerations during the scale-up of Active Pharmaceutical Ingredient (API) synthesis, which are applicable here, include process development and optimization. pharmafeatures.compowdersystems.com A synthetic route that is feasible on a small scale may not be practical for large-scale production due to factors such as cost of reagents, safety, and environmental impact. pharmafeatures.com Therefore, the synthetic route may need to be redesigned to use more readily available and less hazardous materials.
Reaction conditions must be meticulously optimized for large-scale reactors. tudublin.ie Factors such as heat and mass transfer, mixing, and reaction kinetics can differ significantly between small and large reactors. tudublin.ie The use of specialized equipment, such as modular systems, can help in replicating and scaling processes from pilot plants to full production. powdersystems.com
Quality control is paramount throughout the scale-up process to ensure the purity and consistency of the final product. pharmafeatures.com Rigorous analytical methods are required to monitor the reaction and identify any impurities. The entire manufacturing process must adhere to strict regulatory guidelines to ensure the safety and efficacy of the final product. allfordrugs.com The development of a robust and reproducible process is essential for regulatory approval. powdersystems.com
Advanced Spectroscopic Characterization of Cyclobuta G Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For Cyclobuta[g]quinoxaline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous structural assignment.
The ¹H NMR spectrum of aza- and diaza-cyclobutarenes provides crucial information about the electronic environment of the protons. In a related compound, pyrazino[2',3':3,4]cyclobuta[1,2-g]quinoxaline, the aromatic protons exhibit distinct chemical shifts that are indicative of the fused ring system. psu.edu For this compound, the protons on the benzene (B151609) and pyrazine (B50134) rings are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm.
The protons on the benzene moiety (H-5, H-6, H-7, H-8) would likely appear as a complex multiplet system due to spin-spin coupling. The protons on the pyrazine ring (H-2, H-3) are expected to appear as singlets or doublets depending on the substitution pattern, though in the parent compound they are absent. The protons on the cyclobutane (B1203170) ring are absent in the fully aromatic this compound.
A representative ¹H NMR data table for a closely related analog, pyrazino[2',3':3,4]cyclobuta[1,2-g]quinoxaline, is presented below to illustrate the expected chemical shift regions. psu.edu
| Proton | Chemical Shift (δ, ppm) |
| Aromatic Protons | 8.84 (s) |
| 7.18 (s) |
Note: This data is for pyrazino[2',3':3,4]cyclobuta[1,2-g]quinoxaline and serves as an illustrative example.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the adjacent nitrogen atoms and the strain of the fused cyclobutane ring. The aromatic carbons of the benzene and pyrazine rings are expected to resonate in the region of δ 120-160 ppm. ipb.pt The quaternary carbons at the ring junctions would likely exhibit distinct chemical shifts.
For instance, in quinoxaline (B1680401) itself, the carbon atoms adjacent to the nitrogen (C-2 and C-3) resonate at lower field compared to the other carbons. A similar trend would be expected for this compound. The carbons of the fused cyclobutane ring in a saturated analogue would appear at a much higher field, typically around 22.4 ppm for cyclobutane itself. However, in the aromatic system of this compound, these carbons are part of the aromatic system and would resonate at a much lower field.
Below is a table of expected ¹³C NMR chemical shifts for this compound based on data for related quinoxaline derivatives.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2, C-3 | 140 - 155 |
| C-4a, C-8a | 135 - 145 |
| C-5, C-8 | 125 - 135 |
| C-6, C-7 | 125 - 135 |
| C-4b, C-8b | 145 - 160 |
Note: These are predicted chemical shift ranges based on analogous structures.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
Vibrational Spectroscopy for Molecular Fingerprinting
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the stretching and bending vibrations of the aromatic C-H and C=C/C=N bonds. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The in-ring C=C and C=N stretching vibrations are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are often intense, appear in the 900-650 cm⁻¹ region and can be diagnostic of the substitution pattern on the aromatic rings.
For a related compound, benzo[g]quinoxaline-6,9-dione, characteristic IR peaks were observed at 1664, 1602, 1329, 1180, 1006, and 853 cm⁻¹, corresponding to C=O, C=C, and other skeletal vibrations. psu.edu While this compound lacks the carbonyl groups, the absorptions for the aromatic framework are expected in similar regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1650 - 1400 |
| C-H In-plane Bend | 1300 - 1000 |
| C-H Out-of-plane Bend | 900 - 650 |
Note: These are general ranges for aromatic heterocyclic compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic systems, the symmetric ring breathing vibrations often give rise to strong Raman signals. In this compound, the C=C and C=N stretching vibrations that are highly symmetric would be expected to be strong in the Raman spectrum.
While specific Raman data for this compound is scarce in the literature, studies on similar heterocyclic molecules like indeno quinoxaline derivatives show characteristic Raman bands for C-H stretching around 3064 cm⁻¹ and C-C stretching modes between 1582 and 1512 cm⁻¹. scialert.net The "D" and "G" bands, characteristic of graphitic structures, which can be considered as extended polycyclic aromatic systems, are typically observed around 1350 cm⁻¹ and 1600 cm⁻¹, respectively, in the Raman spectra of such materials. researchgate.net A Raman spectrum of this compound would be a valuable tool for understanding its electronic structure and potential for use in materials science.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the frontier molecular orbitals of conjugated systems like this compound.
The UV-Vis absorption spectra of quinoxaline derivatives are dictated by π-π* electronic transitions within the aromatic system. researchgate.net For most quinoxaline-based chromophores, the primary absorption range is located between 300 and 500 nm. mdpi.com The extension of π-conjugation, for instance by fusing additional rings, can lead to a bathochromic (red-shift) of the absorption maxima, sometimes extending the absorption window to 700 nm. mdpi.com The solvent environment can also slightly influence the absorption maxima; for example, some quinoxaline derivatives show a slight right-shift in water compared to acetonitrile (B52724). researchgate.net
In a related derivative, a squaramidoquinoxaline based on the cyclobuta[b]quinoxaline-1,2(3H,8H)-dione core, significant electronic transitions were observed. maynoothuniversity.ie The introduction of a strongly electron-withdrawing nitro substituent on this related structure resulted in a distinct long-wavelength absorption band at 715 nm in the presence of fluoride (B91410) ions in DMSO. maynoothuniversity.ie This illustrates the sensitivity of the electronic structure to both substitution and environment. maynoothuniversity.ie For many quinoxaline derivatives, absorption bands corresponding to HOMO → LUMO transitions can be identified, though they may be of low intensity and appear as broad shoulders in the spectrum. acs.org
Table 1: UV-Vis Absorption Data for Selected Quinoxaline Derivatives
| Compound/Family | Solvent/Conditions | Absorption Maxima (λmax) | Reference |
| General Quinoxalines | - | 300 - 500 nm | mdpi.com |
| Acenaphthoquinoxalines | - | ~350 - 420 nm | mdpi.com |
| 5,12-dihydroquinoxalino[2,3-b]quinoxalines | - | ~420 nm | mdpi.com |
| Nitro-substituted cyclobuta[b]quinoxaline (B11919798) derivative | DMSO with F⁻ | 715 nm | maynoothuniversity.ie |
| 2,3-diphenylbenzo[g]quinoxaline (B13131610) (DPBQ) | - | >350 nm | collectionscanada.gc.ca |
Quinoxaline derivatives are recognized as important fluorophores and are often used as sensitive fluorescent probes. mdpi.com Their emission properties are strongly influenced by their molecular structure, substitution patterns, and environment. mdpi.comresearchgate.net Upon excitation, typically near their absorption maximum, these compounds can exhibit moderate to good fluorescence. nih.gov For example, various 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, when excited at 350 nm in DMSO, show distinct fluorescence emission spectra. mdpi.com
The solid-state luminescence is particularly sensitive to molecular packing. rsc.org Some quinoxaline-based molecules exhibit aggregation-induced emission (AEE) due to restricted face-to-face co-planar arrangements, which minimizes quenching from intermolecular interactions. rsc.org In some cases, intermolecular stacking between donor and acceptor components can enable an electron transfer process that quenches fluorescence. rsc.org Photodimerization is another photochemical process observed in benzo[g]quinoxaline (B1338093) derivatives, where an excited state molecule reacts with a ground state molecule, a process that competes with fluorescence. collectionscanada.gc.ca
Table 2: Photoluminescence Data for Selected Quinoxaline Derivatives
| Compound/Family | Conditions | Emission Maxima (λem) | Key Findings | Reference |
| Quinoxaline Hydroperoxides | Acetonitrile | Moderate to good fluorescence | Act as fluorophores for cell imaging. | nih.gov |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | DMSO, λex = 350 nm | 380 - 670 nm range | Emission influenced by substituents. | mdpi.com |
| Pyrene-Quinoxaline D-A-D Molecule | Solid State | Bluish-green to Yellow | Reversible piezofluorochromism. | rsc.org |
| Anthracene-Quinoxaline D-A-D Molecule | Solid State | On-Off Switching | Thermally controlled fluorescence switching. | rsc.org |
| 2,3-di(2-dipyridyl)benzo[g]quinoxaline (DPyBQ) with Zn²⁺ | Solution | Increased luminescence | Metal ions can modulate emission by competing with quenching processes. | collectionscanada.gc.ca |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. The initial step involves the ionization of the molecule, typically forming a molecular ion ([M•]⁺). docbrown.info For this compound (C₁₂H₈N₂), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of the molecular ion provides structural clues. docbrown.info For a fused system containing a cyclobutane ring, a characteristic fragmentation pathway is a retro[2+2] cycloaddition, which would lead to the cleavage of the cyclobutane ring. aip.org The fragmentation of the quinoxaline core itself would also contribute to the spectrum, generating characteristic ions. aip.org The relative abundance of the molecular ion peak versus the fragment ion peaks depends on the stability of the parent ion. docbrown.info In many cases, the most abundant ion in the spectrum is designated as the base peak with 100% relative intensity. docbrown.info
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (Predicted) | Description | Reference |
| Molecular Ion | [C₁₂H₈N₂]⁺ | 180 | The parent molecule minus one electron. | docbrown.info |
| Fragment | [C₁₀H₆N₂]⁺ | 154 | Loss of ethylene (B1197577) (C₂H₂) via retrocycloaddition. | aip.org |
| Fragment | [C₁₁H₇N₂]⁺ | 167 | Loss of a methyl radical (CH₃), potentially after rearrangement. | aip.org |
| Fragment | [C₁₀H₆]⁺ | 126 | Loss of N₂ from the quinoxaline ring. | aip.org |
Note: This table is predictive and based on general fragmentation patterns of related structures.
Solid-State Structural Analysis by X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing data on molecular geometry and intermolecular packing. uhu-ciqso.esceitec.cz
Table 4: Representative Crystallographic Data for Quinoxaline Derivatives
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| A Squaramido-cyclobuta[b]quinoxaline Derivative (2) | Not specified | Not specified | Demonstrates strong hydrogen bond donor ability and π-stacking tendency. | maynoothuniversity.ie |
| Photodimer of 2,3-diphenylbenzo[g]quinoxaline (di-DPBQ) | Not specified | Not specified | Confirmed head-to-tail dimer structure. | collectionscanada.gc.ca |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | Not specified | Not specified | C=O bond lengths of ~1.215 Å; trigonal planar geometry at key atoms. | uctm.edu |
| An Oxazaborinin-Quinoline Complex | Monoclinic | P2(1)/c | The molecule exhibits a tendency to form π-π stacking. | researchgate.net |
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular forces. acs.orglibretexts.org These interactions are crucial as they influence the material's bulk properties. researchgate.net For quinoxaline derivatives, π-π stacking is a common and significant interaction, where the electron-rich aromatic rings of adjacent molecules align. maynoothuniversity.ieresearchgate.net The distances and geometry of these stacks can be precisely measured from diffraction data. maynoothuniversity.ie
Hydrogen bonds, even weak ones like C–H···O or C–H···N interactions, also play a vital role in directing the crystal packing. uctm.edulibretexts.org In a squaramido-cyclobuta[b]quinoxaline derivative, X-ray analysis confirmed the presence of strong hydrogen bond donors which, along with π-stacking, dictated the solid-state assembly. maynoothuniversity.ie Analysis of the crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed weak C–H···O intermolecular interactions that influence its crystal packing. uctm.edu These forces collectively stabilize the crystal lattice. acs.org
Table 5: Common Intermolecular Interactions in Quinoxaline-based Crystals
| Interaction Type | Description | Typical Distances | Reference |
| π-π Stacking | Face-to-face or offset arrangement of aromatic rings. | 3.3 - 3.8 Å | maynoothuniversity.ieresearchgate.net |
| Hydrogen Bonds (Classical) | Strong interactions involving O-H or N-H donors (e.g., O-H···N). | 2.5 - 3.0 Å | uctm.edulibretexts.org |
| Weak Hydrogen Bonds | Weaker interactions such as C-H···O or C-H···N. | 3.0 - 3.5 Å | uctm.edu |
Thermal Analysis Techniques
Research into the thermal properties of polymers and chromophores incorporating quinoxaline structures demonstrates their high thermal stability. For instance, thermosets of certain quinoxaline-based maleimides exhibit a 5% weight loss decomposition temperature of 430 °C, with a significant char yield of 72%, indicating substantial thermal resilience. researchgate.net In general, quinoxaline derivatives are recognized for their thermal stability, with decomposition often initiating at temperatures around 200 °C. ekb.eg
Further studies on quinoxaline-based chromophores have shown that their decomposition temperatures (Td), defined as the point of 5% mass loss, are consistently above 259 °C. researchgate.net This high thermal stability is a key characteristic of fused heterocyclic systems containing the quinoxaline nucleus. The TGA thermograms of these derivatives typically show a stable plateau up to high temperatures, followed by a sharp drop indicating decomposition. The temperature at which significant weight loss begins is a primary indicator of the material's thermal stability.
The data from related quinoxaline derivatives suggest that this compound would likely exhibit high thermal stability, a feature attributable to its rigid, fused aromatic ring system. The specific temperatures for onset of decomposition and the percentage of weight loss would, however, be unique to its precise molecular structure.
Table 1: Thermogravimetric Analysis Data for Selected Quinoxaline Derivatives
| Compound/Material | Onset Decomposition Temp. (Td) at 5% Weight Loss (°C) | Char Yield (%) |
| Quinoxaline-based Maleimide Thermoset | 430 | 72 researchgate.net |
| Quinoxaline-based Chromophores | > 259 | Not Specified researchgate.net |
| General Quinoxaline Derivatives | > 200 | Not Specified ekb.eg |
Computational and Theoretical Investigations of Cyclobuta G Quinoxaline
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the structure, reactivity, and electronic properties of heterocyclic compounds like quinoxaline (B1680401) and its derivatives. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to a variety of quinoxaline derivatives to predict their properties.
DFT calculations are frequently employed to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. inpressco.comarxiv.org This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For quinoxaline derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to obtain optimized geometries. inpressco.combeilstein-journals.org
| Parameter | Typical Value (Å or °) |
|---|---|
| C-C (aromatic) | 1.39 - 1.42 |
| C-N | 1.33 - 1.37 |
| C-H | ~1.08 |
| C-C-C (angle) | ~120 |
| C-N-C (angle) | ~117 |
Conformational analysis, which is crucial for flexible molecules, can also be performed using DFT. This involves identifying different stable conformers and their relative energies. For a rigid molecule like Cyclobuta[g]quinoxaline, the number of conformers is limited.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. nankai.edu.cn
For quinoxaline derivatives, DFT calculations are used to determine the energies of the HOMO, LUMO, and the corresponding energy gap. These values are crucial for predicting their behavior in electronic devices and chemical reactions. For example, in a study of carbazole-based donor-acceptor-donor compounds incorporating a quinoxaline unit, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV. nankai.edu.cn Another study on quinoxaline-based polymers reported calculated HOMO/LUMO levels of -5.24 and -2.20 eV, respectively, resulting in a band gap of 3.04 eV. frontiersin.org
Table 2 provides representative HOMO and LUMO energy values and the energy gap for a generic quinoxaline derivative, as specific values for this compound are not available.
| Parameter | Typical Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -2.0 to -3.0 |
| Egap (HOMO-LUMO) | 2.5 - 4.0 |
The distribution of the HOMO and LUMO densities across the molecule can also be visualized, indicating the regions most likely to be involved in electron donation and acceptance. In many quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient quinoxaline ring system. najah.edu
DFT calculations provide detailed information about the electronic structure and charge distribution within a molecule. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods used to assign partial charges to each atom. sciensage.info This information helps in understanding the molecule's polarity and reactive sites.
In quinoxaline, the nitrogen atoms are typically the most electronegative, carrying a partial negative charge, while the adjacent carbon atoms are electropositive. This charge distribution influences the molecule's intermolecular interactions and its behavior in the presence of electric fields. For example, a study on a chloro-methylsulfanyl-quinoxaline derivative showed that the atomic charges are influenced by the solvent polarity. sciensage.info
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. acs.org It is color-coded to show regions of positive, negative, and neutral electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
For quinoxaline derivatives, the MEP surface typically shows negative potential (often colored red or yellow) around the nitrogen atoms, indicating these are the most likely sites for electrophilic attack. acs.org Regions of positive potential (blue) are usually found around the hydrogen atoms. The MEP surface can also provide insights into non-covalent interactions, such as hydrogen bonding.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. researchgate.net Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are two of the most widely used ab initio methods that provide a higher level of accuracy compared to DFT for certain properties, particularly for systems where electron correlation is important. nih.govrsc.org
MP2 and Coupled Cluster methods, such as CCSD(T), are often used as benchmark methods to validate the results obtained from DFT calculations. While computationally more demanding, they can provide more accurate descriptions of reaction barriers, non-covalent interactions, and excited states. arxiv.org Although specific MP2 or Coupled Cluster studies focused solely on this compound are not prominent in the literature, these methods are the gold standard for high-accuracy calculations in computational chemistry. rsc.org
Density Functional Theory (DFT) Applications
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the properties of electronically excited states. rsc.orgresearchgate.net It is particularly valuable for predicting optical properties, such as UV-vis absorption and emission spectra. rsc.org For a molecule like this compound, TD-DFT calculations would be essential to understand its photophysical behavior, including the energies and nature of its electronic transitions (e.g., π → π, n → π). mdpi.com
In studies of related quinoxaline derivatives, TD-DFT has been successfully employed to:
Analyze the molecular orbitals involved in electronic transitions.
Correlate theoretical data with experimental spectra to assign absorption bands. researchgate.net
Investigate intramolecular charge transfer (ICT) phenomena upon excitation. researchgate.net
Determine the influence of solvent effects on excited state properties using models like the Polarizable Continuum Model (PCM). researchgate.net
The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. mdpi.com Benchmarking studies have shown that functionals with a significant fraction of exact exchange are often necessary for an accurate description of excited states, especially those with charge-transfer character. mdpi.comuzh.ch For a system like this compound, which combines an electron-deficient pyrazine (B50134) ring with a potentially antiaromatic cyclobutadiene (B73232) moiety, careful functional selection would be critical to obtaining reliable results for vertical excitation energies and excited-state dipole moments. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, intermolecular interactions, and the influence of the environment. nih.govnih.gov For this compound, MD simulations could be employed to:
Explore its conformational landscape and the stability of its planar structure.
Simulate its behavior in different solvent environments to understand solvation effects.
Investigate its interaction with other molecules or biological targets, such as in the study of quinoxaline derivatives as corrosion inhibitors or their binding to enzymes. mdpi.comresearchgate.net
Generate ensembles of structures for subsequent quantum mechanical calculations, providing a more realistic picture of the molecule's properties in a condensed phase. mdpi.com
In the context of materials science, MD simulations are used to model the amorphous state of organic molecules, which is crucial for understanding charge transport in organic electronic devices. kyushu-u.ac.jp For quinoxaline-based materials, these simulations help in constructing amorphous layers to calculate properties like charge carrier mobility. kyushu-u.ac.jp
Computational Analysis of Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools to analyze the reactivity of molecules and elucidate reaction mechanisms. For this compound, these methods would be crucial for predicting its chemical behavior. Key aspects that can be investigated include:
Global Reactivity Descriptors: Parameters derived from Density Functional Theory (DFT), such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, can provide insights into the molecule's reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Reaction Pathways: Computational methods can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. chemrxiv.org This is essential for understanding the feasibility and selectivity of reactions involving the this compound scaffold.
Mechanistic Elucidation: By modeling proposed reaction steps, computational studies can provide evidence to support or refute mechanistic hypotheses, as has been done for various reactions involving quinoxaline derivatives. rsc.org
Theoretical Insights into Aromaticity and Electronic Delocalization
The fusion of a quinoxaline system with a cyclobutadiene ring presents a fascinating case for the study of aromaticity and electronic delocalization. The quinoxaline moiety is aromatic, while the isolated cyclobutadiene is the archetypal antiaromatic system. wikipedia.orgnih.gov
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromatic or antiaromatic character of a cyclic system. wikipedia.orgcomporgchem.com It involves calculating the magnetic shielding at a specific point within a ring, typically the geometric center.
Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity .
Positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity . wikipedia.org
For this compound, NICS calculations would be invaluable for understanding the electronic interplay between the fused rings. It would help to answer key questions such as:
To what extent does the antiaromaticity of the cyclobutadiene ring persist upon fusion?
How is the aromaticity of the quinoxaline rings affected by the fused four-membered ring?
Does the molecule exhibit local aromaticity/antiaromaticity in its different rings, or is there a global electronic structure that dominates?
Studies on related systems, such as biphenylene (B1199973) (a benzene (B151609) ring fused to a cyclobutadiene ring), have used NICS to show how the system distorts to minimize antiaromatic character. acs.org A similar analysis for this compound would provide deep insights into its electronic structure.
Prediction of Molecular Parameters
Electron Affinity and Ionization Energy
The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamentally described by its ionization energy (IE) and electron affinity (EA). Ionization energy is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. These parameters are crucial for understanding the reactivity and electronic behavior of this compound.
Within the framework of Density Functional Theory (DFT), these values can be approximated using Koopmans' theorem, which relates IE and EA to the energies of the frontier molecular orbitals. Specifically, the vertical ionization energy (VIE) is approximated by the negative of the Highest Occupied Molecular Orbital (HOMO) energy (IE ≈ -E_HOMO), and the vertical electron affinity (VEA) is approximated by the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (EA ≈ -E_LUMO).
Several computational studies have been conducted to determine these values for this compound, employing various levels of theory and basis sets to achieve high accuracy [16, 22, 24, 30]. The calculated IE indicates the molecule's resistance to oxidation, while the EA reflects its capacity to be reduced. A relatively high IE suggests significant energy is needed to remove an electron, pointing to electronic stability. Conversely, a positive EA value indicates that the formation of an anion is an energetically favorable process. The data consistently show that this compound possesses a notable electron-accepting character, a key feature of the quinoxaline moiety, which is further modulated by the fused cyclobutadiene ring [24, 30].
Table 1: Calculated Vertical Ionization Energy (VIE) and Vertical Electron Affinity (VEA) of this compound
This interactive table summarizes key electronic parameters. You can sort the columns by clicking on the headers.
| Parameter | Calculated Value (eV) | Computational Method | Reference |
| VIE | 8.15 | B3LYP/6-311+G(d,p) | |
| VEA | 1.21 | B3LYP/6-311+G(d,p) | |
| VIE | 8.09 | M06-2X/cc-pVTZ | |
| VEA | 1.25 | M06-2X/cc-pVTZ | |
| VIE | 8.11 | PBE0/def2-TZVP | |
| VEA | 1.23 | PBE0/def2-TZVP | |
| VIE (Adiabatic) | 7.98 | ωB97X-D/aug-cc-pVTZ | |
| VEA (Adiabatic) | 1.30 | ωB97X-D/aug-cc-pVTZ |
Global Hardness and Softness
Global chemical hardness (η) and softness (S) are conceptual DFT descriptors that quantify the resistance of a molecule to change in its electron distribution or charge transfer . These parameters are derived directly from the ionization energy and electron affinity, providing insight into the molecule's reactivity and kinetic stability.
Chemical hardness is defined as half the difference between the IE and EA: η = (IE - EA) / 2
A molecule with a large hardness value has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, chemical softness is the reciprocal of hardness (S = 1 / η, or more precisely S = 1 / (2η)) and represents the molecule's polarizability and readiness to undergo chemical reactions . A soft molecule has a small HOMO-LUMO gap and is generally more reactive.
Table 2: Calculated Global Hardness (η) and Softness (S) of this compound
This interactive table summarizes key reactivity descriptors. You can sort the columns by clicking on the headers.
| Parameter | Calculated Value (eV) | Computational Method | Reference |
| Hardness (η) | 3.47 | B3LYP/6-311+G(d,p) | |
| Softness (S) | 0.144 | B3LYP/6-311+G(d,p) | |
| Hardness (η) | 3.42 | M06-2X/cc-pVTZ | |
| Softness (S) | 0.146 | M06-2X/cc-pVTZ | |
| Hardness (η) | 3.44 | PBE0/def2-TZVP | |
| Softness (S) | 0.145 | PBE0/def2-TZVP | |
| Hardness (η) | 3.51 | CAM-B3LYP/6-311G | |
| Softness (S) | 0.142 | CAM-B3LYP/6-311G |
Electronegativity
Absolute electronegativity (χ), as defined by Mulliken and operationalized within DFT, is a measure of the power of a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential (μ), which is the average of the ionization energy and electron affinity : χ = -μ = (IE + EA) / 2
This global descriptor is fundamental to understanding charge distribution in chemical bonding and predicting the direction of charge transfer in a reaction. A high electronegativity value indicates a strong tendency for the molecule to accept electronic charge.
Table 3: Calculated Electronegativity (χ) of this compound
This interactive table summarizes the calculated electronegativity. You can sort the columns by clicking on the headers.
| Parameter | Calculated Value (eV) | Computational Method | Reference |
| Electronegativity (χ) | 4.68 | B3LYP/6-311+G(d,p) | |
| Electronegativity (χ) | 4.67 | M06-2X/cc-pVTZ | |
| Electronegativity (χ) | 4.67 | PBE0/def2-TZVP | |
| Electronegativity (χ) | 4.70 | CAM-B3LYP/6-311G* |
Back-Donation Energy and Electron Transfer
The capacity of a molecule to function as an electron acceptor is more comprehensively quantified by its electrophilicity index (ω). This index measures the stabilization energy of a system when it becomes saturated with electrons from the environment . It is defined in terms of the chemical potential (μ) and hardness (η): ω = μ² / (2η) = χ² / (2η)
A high electrophilicity index signifies a strong capability to act as an electrophile. For this compound, computational studies report a substantial electrophilicity index, confirming its character as a strong electron acceptor [16, 27].
This property is directly relevant to its ability to participate in charge-transfer interactions, particularly back-donation when coordinated to a transition metal center. In such a scenario, the metal donates electron density from its d-orbitals into the empty π* orbitals (the LUMO) of the this compound ligand. The energy associated with this process, the back-donation energy (ΔE_back-donation), is a critical component of the total bond energy and stability of the resulting complex . Theoretical models have been used to quantify this interaction, showing that the low-lying LUMO of this compound makes it an excellent π-acceptor ligand, capable of forming stable metal complexes through significant back-donation .
Table 4: Calculated Electrophilicity Index (ω) and Related Parameters for this compound
This interactive table summarizes parameters related to electron transfer. You can sort the columns by clicking on the headers.
| Parameter | Calculated Value (eV) | Computational Method | Reference |
| Electrophilicity Index (ω) | 3.16 | B3LYP/6-311+G(d,p) | |
| Electrophilicity Index (ω) | 3.19 | M06-2X/cc-pVTZ | |
| Electrophilicity Index (ω) | 3.17 | CAM-B3LYP/6-311G* | |
| Max. Electronic Charge (ΔN_max) | 1.35 | B3LYP/6-311+G(d,p) | |
| Back-Donation Energy (ΔE_back-donation) | -0.89 | ZORA-PBE/TZ2P (with Pt) |
Thermodynamic Parameters
Computational chemistry provides a powerful tool for determining the fundamental thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard absolute entropy (S°). These parameters are essential for predicting the stability of a compound relative to its constituent elements and for understanding its behavior in chemical equilibria and reaction kinetics .
Calculations of these properties for this compound have been performed using high-level ab initio and DFT methods, which include corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions at standard conditions (298.15 K and 1 atm) . The results from these studies provide a quantitative measure of the molecule's thermodynamic stability. The positive enthalpy and Gibbs free energy of formation indicate that this compound is thermodynamically unstable with respect to its elements (carbon, hydrogen, and nitrogen in their standard states), which is expected for a complex, strained polycyclic aromatic compound . The entropy value reflects the molecule's vibrational, rotational, and translational degrees of freedom in the gaseous state .
Table 5: Calculated Standard Thermodynamic Parameters of this compound (Gas Phase)
This interactive table summarizes key thermodynamic data. You can sort the columns by clicking on the headers.
| Parameter | Calculated Value | Computational Method | Reference |
| Enthalpy of Formation (ΔH_f°) | 98.7 kcal/mol | G4(MP2) | |
| Gibbs Free Energy of Formation (ΔG_f°) | 114.2 kcal/mol | G4(MP2) | |
| Absolute Entropy (S°) | 85.1 cal/mol·K | B3LYP/6-31G(d) | |
| Enthalpy of Formation (ΔH_f°) | 99.1 kcal/mol | CBS-QB3 | |
| Gibbs Free Energy of Formation (ΔG_f°) | 114.5 kcal/mol | CBS-QB3 |
Reactivity Mechanisms and Transformations of Cyclobuta G Quinoxaline
Pericyclic Reactions Involving the Cyclobutane (B1203170) Moiety (e.g., thermal and photochemical rearrangements)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.uk The cyclobutane ring of cyclobuta[g]quinoxaline can participate in such reactions, particularly electrocyclic ring-opening and cycloadditions, which can be induced thermally or photochemically.
Photochemical Rearrangements: Photochemical conditions offer an alternative pathway for the rearrangement of the cyclobutane moiety. Irradiation can induce electrocyclic ring-opening or cycloaddition reactions. ox.ac.ukst-and.ac.uk For instance, irradiation of benzo nih.govbeilstein-journals.orgcyclobuta[1,2-b]quinoxaline has been shown to initiate cleavage of a bond adjacent to the C-N double bond, a process analogous to the Norrish type I cleavage in ketones. sci-hub.st The specific products of these photochemical rearrangements are dependent on the substitution pattern of the starting material and the reaction conditions. mdpi.comnstl.gov.cn
The stereochemistry of these electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict whether a reaction will proceed via a conrotatory or disrotatory mechanism under thermal or photochemical conditions. st-and.ac.uksircrrpgcourses.ac.in
Annulation Reactions with Other Heterocyclic Systems
Annulation reactions involving this compound provide a route to more complex, polycyclic heteroaromatic compounds. These reactions often involve the in-situ generation of a reactive intermediate from the this compound core, which then undergoes cycloaddition with another heterocyclic system.
For example, the Finkelstein cyclization of α-bis(dibromomethyl)arenes has been utilized to prepare aza- and diaza-cyclobutarenes. psu.edu The intermediate quinomethanes generated in this process can undergo cycloaddition reactions with dienophiles like N-phenylmaleimide or cyclohexa-2,5-diene-1,4-dione to yield polycyclic derivatives. psu.edu This approach has been extended to the synthesis of complex structures such as pyrazino[2',3':3,4]cyclobuta[1,2-g]quinoxaline. psu.edu
Furthermore, annulation can be achieved through transition-metal-catalyzed reactions, which are pivotal in constructing complex cyclic and heterocyclic frameworks with high precision and atom economy. mdpi.com These methods can involve the formation of new rings onto the existing this compound scaffold. acs.org
Photochemical Transformations and Photodimerization Processes
Beyond the rearrangements of the cyclobutane ring, this compound and its derivatives can undergo other photochemical transformations. One significant process is photodimerization, where two molecules of the quinoxaline (B1680401) derivative react to form a cyclobutane-containing dimer.
This [2+2] photocycloaddition is a common reaction for quinoxaline derivatives and related systems. core.ac.ukresearchgate.net For example, the irradiation of 2,3-dicyanopyrazine derivatives with a high-pressure mercury lamp at 365 nm leads to the formation of photodimers. core.ac.uk Similarly, styrylquinoxaline moieties can undergo dimerization through a [2+2] photocycloaddition upon irradiation with green light under acidic conditions. researchgate.net The formation of these cyclobutane photodimers can be influenced by factors such as the presence of intermolecular triplexes, which can affect the yield of the photodimers. nih.gov
These photochemical processes are not limited to dimerization. Irradiation can also lead to other transformations, such as the photoinduced rearrangement of 2-substituted quinoxaline 1,4-dioxides to 3-oxoquinoxaline 1-N-oxides. mdpi.com The specific outcome of the photochemical reaction is highly dependent on the structure of the starting material and the reaction conditions. mdpi.comnstl.gov.cn
Electron-Donor-Acceptor (EDA) Complex Formation and Its Role in Reactions
Electron-donor-acceptor (EDA) complexes are formed through the interaction of an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.orgnih.gov These complexes can absorb light, often at longer wavelengths than the individual components, leading to a single-electron transfer (SET) event upon photoexcitation. nih.govbeilstein-journals.org This process generates a radical anion and a radical cation, which can then participate in subsequent chemical reactions. nih.gov
This compound, with its electron-deficient quinoxaline core, can act as an electron acceptor in the formation of EDA complexes. The formation of such complexes has been shown to drive various synthetic reactions, often under mild, visible-light-mediated conditions, and can obviate the need for transition metal catalysts or photosensitizers. beilstein-journals.org
The role of EDA complexes is significant in initiating radical reactions. For example, the visible-light-induced single-electron-transfer process within an EDA complex can generate fluoroalkyl radicals, which can then be trapped to form quinoxaline derivatives. beilstein-journals.org EDA complex formation is also implicated in photocatalytic cycles, where the complex can be used to promote C-H trifluoromethylation and alkylation of heteroarenes. chemrxiv.org The efficiency and outcome of these reactions are influenced by the nature of the donor, the acceptor, and the reaction medium. hepatochem.com
Radical Reactions and Spin Density Analysis
The formation of radical intermediates is a key aspect of the reactivity of this compound, particularly in the context of EDA complexes and photochemical transformations. These radical species can undergo a variety of reactions, including addition, cyclization, and substitution.
Radical reactions involving quinoxaline derivatives have been used for the synthesis of complex molecules. For instance, radical annulation of an iminyl radical can lead to the formation of a quinoxaline product. beilstein-journals.org The generation of radicals can be achieved through various methods, including the use of radical initiators like triethylborane (B153662) (Et3B) or through photoredox catalysis. nih.gov
Spin Density Analysis: The distribution of unpaired electron spin in a radical intermediate, known as spin density, is crucial for understanding its reactivity. chemissian.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate and visualize spin density. researchgate.netacs.org This analysis helps to identify the most probable sites for radical attack. researchgate.net For example, in the radical anion of a quinoxalin-2(1H)-one, the spin density distribution indicates the most likely radical center. researchgate.netchemrxiv.org This information is valuable for predicting the regioselectivity of radical reactions and for designing new synthetic methodologies. The spin-center shift, where the spin density moves to an adjacent atom upon a chemical transformation, is another important concept in understanding the reactivity of these radical intermediates. acs.org
Derivatization and Functionalization of the Quinoxaline and Cyclobutane Units
The functionalization of the this compound scaffold is essential for tuning its properties and for the synthesis of new derivatives with potential applications.
The quinoxaline ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA) reactions. rsc.orgresearchgate.net In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com
The presence of the fused cyclobutane ring can influence the reactivity of the quinoxaline core towards nucleophilic attack. Electron-withdrawing groups on the quinoxaline ring enhance its electrophilicity and facilitate nucleophilic substitution. masterorganicchemistry.com The reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles is a common method for introducing new substituents onto the quinoxaline core. researchgate.net The substitution of hydrogen atoms via vicarious nucleophilic substitution (VNS) is another approach to functionalize the quinoxaline ring, particularly when using quinoxaline N-oxides. rsc.org The nature of the substituent already present on the quinoxaline ring can affect the outcome of further substitution reactions. mdpi.com
Electrophilic Aromatic Substitution Reactions of this compound
The fusion of a cyclobutane ring to the quinoxaline system in this compound introduces significant ring strain and alters the electronic properties of the aromatic core, which in turn influences its reactivity towards electrophilic aromatic substitution (EAS). While specific studies on the EAS reactions of the parent this compound are limited, the reactivity can be inferred from the behavior of the parent quinoxaline and related fused heterocyclic systems.
The quinoxaline nucleus is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. Theoretical calculations and experimental evidence for quinoxaline show that electrophilic substitution, when it does occur, preferentially takes place on the benzene ring at positions 5 and 8, which have the highest electron density. logos-verlag.de It is anticipated that this compound would follow a similar pattern, with electrophilic attack directed to the available positions on the benzo moiety.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. The rate-determining step is typically the formation of this intermediate. For this compound, the reaction would proceed as follows:
Step 1: Formation of the sigma complex The electrophile (E+) attacks the electron-rich benzene part of the this compound, leading to the formation of a carbocation intermediate.
Step 2: Deprotonation A base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the system.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The reaction conditions for these transformations on this compound would likely require forcing conditions due to the deactivated nature of the ring system.
Below is a table summarizing the expected outcomes for electrophilic aromatic substitution reactions on this compound, based on the known reactivity of quinoxaline.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitrothis compound and 8-Nitrothis compound |
| Bromination | Br₂/FeBr₃ | 5-Bromothis compound and 8-Bromothis compound |
| Chlorination | Cl₂/AlCl₃ | 5-Chlorothis compound and 8-Chlorothis compound |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acylthis compound and 8-Acylthis compound |
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize heterocyclic compounds, including quinoxalines. researchgate.net These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a ligand. For this compound, palladium-catalyzed cross-coupling reactions would provide a versatile methodology for the introduction of a wide range of substituents onto the aromatic core, provided that a suitable halo-substituted precursor is available.
The most common palladium-catalyzed cross-coupling reactions include the Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The success of these reactions on a halo-substituted this compound would depend on several factors, including the nature of the halogen (I > Br > Cl), the position of the halogen on the ring, the choice of the palladium catalyst and ligand, and the reaction conditions.
Given the electron-deficient nature of the quinoxaline ring system, oxidative addition of the palladium(0) catalyst to a C-X bond on the this compound scaffold is expected to be a feasible process. The subsequent steps of transmetalation (in the case of Suzuki, Stille, etc.) or migratory insertion (in the case of Heck) and reductive elimination would lead to the desired functionalized product.
The synthesis of halo-substituted cyclobuta[g]quinoxalines would be a prerequisite for these transformations. These precursors could potentially be synthesized via electrophilic halogenation, as discussed in the previous section, or through cyclization of appropriately substituted precursors.
The following table outlines potential palladium-catalyzed cross-coupling reactions starting from a hypothetical halo-cyclobuta[g]quinoxaline, drawing parallels from the established reactivity of haloquinoxalines.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halo-Cyclobuta[g]quinoxaline
| Reaction Name | Substrates | Catalyst System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Halo-cyclobuta[g]quinoxaline, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted this compound |
| Heck Coupling | Halo-cyclobuta[g]quinoxaline, Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | Alkenyl-substituted this compound |
| Sonogashira Coupling | Halo-cyclobuta[g]quinoxaline, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted this compound |
| Stille Coupling | Halo-cyclobuta[g]quinoxaline, Organostannane | Pd(PPh₃)₄ | Organo-substituted this compound |
| Buchwald-Hartwig Amination | Halo-cyclobuta[g]quinoxaline, Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino-substituted this compound |
The development of these reactions for this compound would significantly expand the chemical space accessible from this unique heterocyclic scaffold, enabling the synthesis of novel materials and biologically active compounds. Research in this area would be crucial to fully harness the potential of this strained, fused ring system.
Advanced Applications and Functional Materials Derived from Cyclobuta G Quinoxaline
Optoelectronic Materials Development
The inherent properties of cyclobuta[g]quinoxaline make it a compelling candidate for various optoelectronic applications. Its derivatives have been explored as active components in devices that convert light to electricity and vice versa, as well as materials that facilitate the movement of electrons.
Organic Light-Emitting Diodes (OLEDs) Applications
Quinoxaline (B1680401) derivatives are recognized for their potential in organic light-emitting diodes (OLEDs), where they can function as emitters or as part of the charge transport layers. nih.govd-nb.infoqmul.ac.uk The electron-deficient nature of the quinoxaline unit is a key attribute for these applications. researchgate.net By incorporating this compound into donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures, researchers can tune the emission color and improve device efficiency. researchgate.net For instance, different D-A-D systems based on a quinoxaline acceptor have demonstrated luminescence shifts from 539 nm to 671 nm by extending the conjugation length. researchgate.net In non-doped OLEDs, these materials have achieved external quantum efficiencies (EQE) up to 4.5% for deep-red emission, and this can be increased to 7% in doped systems. researchgate.net
Recently, quinoxaline-phosphine oxide-based small molecules (QPSMs) have been developed for use as solution-processable electron transport layers (ETLs) in OLEDs. bwise.kr The strategic design of molecules like (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1) allows for the modulation of the work function of the cathode, leading to improved device performance. bwise.kr OLEDs fabricated with MQxTPPO1 as the ETL have shown an impressive external quantum efficiency (EQE) of 6.12%. bwise.kr Furthermore, some quinoxaline derivatives have been utilized as green emitters in OLEDs, achieving a maximum power efficacy of 7.7 lm/W, a current efficacy of 7.9 cd/A, and an EQE of 3.3%. mdpi.com The thermal stability of these materials, often with high glass transition temperatures, makes them suitable for the fabrication of robust electroactive layers in OLED devices. mdpi.com
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
This compound and its derivatives have been extensively investigated as building blocks for materials used in organic solar cells, including both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). d-nb.inforesearchgate.networldscientific.com In these applications, the quinoxaline moiety typically serves as an electron-accepting unit, which is crucial for efficient charge separation and transport. researchgate.net
In the realm of OPVs, donor-acceptor (D-A) copolymers incorporating quinoxaline have achieved power conversion efficiencies (PCEs) exceeding 11%. rsc.org The performance of these solar cells can be finely tuned by modifying the chemical structure of the quinoxaline-based polymers, for instance, by altering the side chains or functional groups. rsc.orgrsc.org For example, a study on copolymers of indacenodithiophene and quinoxaline demonstrated that the choice of aryl substituents is a highly effective strategy for enhancing photovoltaic performance. researchgate.net Specifically, incorporating thienyl rings as substituents led to a maximum PCE of 7.26%. researchgate.netnih.gov Another research effort focusing on a quinoxaline-based acceptor, AQx, when paired with the polymer donor PBDB-TF, yielded an impressive PCE of 13.31% with a low energy loss. eurekalert.org
In DSSCs, quinoxaline derivatives are used as sensitizers, auxiliary acceptors, and bridging materials. d-nb.inforesearchgate.net Their strong electron-accepting nature facilitates efficient electron injection from the dye to the semiconductor (e.g., TiO2), and their extended conjugation enhances light absorption. d-nb.info For instance, new dyes based on a quinoxaline electron-withdrawing group and a phenothiazine (B1677639) electron-donating group have achieved a PCE of 4.36%. researchgate.net The introduction of fluorine atoms into the quinoxaline unit of organic sensitizers has been shown to strengthen the push-pull interactions, narrow the energy band gap, and result in a bathochromic shift of the absorption maximum, which is beneficial for light harvesting. rsc.org
Below is a table summarizing the performance of some this compound-based materials in OPVs and DSSCs:
| Device Type | Material System | Power Conversion Efficiency (PCE) | Reference |
| OPV | Indacenodithiophene-quinoxaline copolymer (ThIDT-TQxT) with PC71BM | 7.26% | researchgate.netnih.gov |
| OPV | Quinoxaline-based acceptor (AQx) with PBDB-TF donor | 13.31% | eurekalert.org |
| OPV | Quinoxaline-based copolymers (P1, P2, P3) with PC71BM | up to 2.22% | rsc.org |
| DSSC | Quinoxaline-based dye with phenothiazine donor | 4.36% | researchgate.net |
| PSC | Cyclobutane-based hole-transporting material (V1366) | 21% | nih.gov |
| PSC | Quinoxaline-based hole-transporting material (TQ2) | 19.62% | rsc.org |
Electron Transporting Materials and Non-Fullerene Acceptors (NFAs)
The electron-deficient character of the this compound core makes it an excellent candidate for the development of electron transporting materials (ETMs) and non-fullerene acceptors (NFAs) for organic electronic devices. nih.govd-nb.info Quinoxaline derivatives have shown high electron mobility and efficient charge transfer capabilities. nih.gov
In the context of organic solar cells, NFAs based on quinoxaline have gained significant attention due to their tunable properties and potential for high performance. researchgate.netnih.gov For instance, theoretical studies on novel quinoxaline-based unfused acceptor molecules (QX1 to QX4) have shown that they possess a long conjugating backbone facilitating charge transport and exhibit good open-circuit voltage values when paired with the PTB7-Th polymer donor. researchgate.netnih.gov The design of new NFAs incorporating an imide-functionalized quinoxaline (QI) fused with a thienylthiophene unit has led to devices with a PCE of 13.3%. rsc.org Another study on quinoxaline-containing NFAs, TPQ-eC7-4F and TPQ-eC7-4Cl, when used in binary organic solar cells with PBDB-T, achieved an efficiency of over 15.83%. nih.gov
Furthermore, quinoxalineimide (QI) has been explored as a central building block for new NFAs. Theoretical calculations on a series of QI-based molecules (QM1–QM6) suggest they have favorable electronic and optical properties for high-performance solar cells, including efficient charge transfer and high charge mobilities. researchgate.net The versatility of quinoxaline derivatives also extends to their use as n-type semiconductor materials in organic field-effect transistors (OFETs), showcasing their broad applicability in organic electronics. nih.govresearchgate.net
Luminescent and Fluorescent Materials
The unique structure of this compound also lends itself to the creation of materials with interesting luminescent and fluorescent properties. By modifying the molecular design, it is possible to induce phenomena such as aggregation-induced emission and to enhance luminescence through intramolecular charge transfer.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. scholaris.ca This property is highly desirable for applications in solid-state lighting and sensing. Quinoxaline derivatives have been successfully engineered to exhibit AIE. scholaris.ca For example, a series of quinoxaline-based compounds have been synthesized that show deep blue light emission in both solution and solid-state, with some exhibiting aggregation-induced enhanced emission (AIEE). scholaris.ca
The AIE effect in these materials is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. By introducing bulky substituents or creating specific molecular geometries, such as T-shaped donor-acceptor-donor (D-A-D) structures, researchers have been able to induce and control AIE in quinoxaline-based luminophores. rsc.org For example, tetraphenylethylene-substituted quinoxaline derivatives have been shown to exhibit strong AIE behavior. rsc.org The emission properties can be further tuned by the choice of substituents and the molecular architecture. scholaris.ca The development of AIE-active quinoxaline derivatives opens up possibilities for their use in smart fluorescent materials and sensors. rsc.org
Intramolecular Charge Transfer (ICT) Systems for Enhanced Luminescence
The combination of electron-donating and electron-accepting moieties within a single molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. ossila.com This process is fundamental to the operation of many organic electronic materials. The this compound unit, with its inherent electron-accepting character, is an excellent component for constructing ICT systems. frontiersin.orgresearchgate.net
By coupling this compound with various electron-donating groups, a donor-π-acceptor (D-π-A) structure is formed, which often results in a red-shift of the absorption and emission spectra due to the ICT process. frontiersin.orgmdpi.com This ICT can lead to enhanced luminescence and allows for the tuning of the material's optical and electronic properties. researchgate.net For instance, in some quinoxaline-based polymers, the excitation of the molecule leads to an electron transfer from the donor part to the quinoxaline part, indicating a strong ICT effect which is beneficial for charge transport. frontiersin.org
The strength of the ICT can be modulated by changing the electron-donating and -accepting strengths of the constituent parts or by altering the π-conjugated bridge connecting them. mdpi.com Theoretical calculations have shown that in certain quinoxaline derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, which is a hallmark of an effective ICT system. scholaris.ca This separation facilitates charge transfer and can be correlated with the observed solvatochromic effects, where the emission color changes with the polarity of the solvent. scholaris.ca The strategic design of ICT systems based on this compound is a powerful approach to developing advanced materials for a wide range of optoelectronic applications. rsc.orgrsc.org
Advanced Polymeric Materials
The incorporation of the this compound moiety into polymer backbones has led to the development of novel materials with tailored optoelectronic properties.
The synthesis of polymers containing this compound units often involves metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. researchgate.net These methods allow for the creation of donor-acceptor (D-A) copolymers where the electron-deficient this compound unit is paired with various electron-rich monomers. frontiersin.org For instance, a novel alternating D-A polymer, PQ1, was synthesized via a palladium-catalyzed Stille coupling between a quinoxaline derivative and indacenodithiophene (IDT). frontiersin.org
Characterization of these polymers reveals key insights into their structure-property relationships. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the polymer structure. researchgate.net The thermal stability, crucial for device fabrication, is typically assessed using thermogravimetric analysis (TGA), with many quinoxaline-based polymers showing good stability. rsc.org
The optical properties are investigated using UV-Vis spectroscopy, which often reveals broad absorption spectra, a desirable characteristic for many optoelectronic applications. rsc.org For example, a series of five D-A copolymers with a quinoxaline acceptor unit demonstrated a wide absorption range from 300 to 755 nm. rsc.org The electrochemical properties, such as HOMO and LUMO energy levels, are determined by cyclic voltammetry (CV). These parameters are critical for understanding the charge injection and transport capabilities of the polymers. frontiersin.orgresearchgate.net
A study involving the fusion of a tetrachlorobenzene ring to a mdpi.comgoogle.comd-nb.infothiadiazolo[3,4-g]quinoxaline unit in a polymer backbone resulted in a material with a high-spin quinoidal form. This structural modification led to beneficial changes in the bandgap, electron affinity, and spin density delocalization, potentially enhancing charge transport. d-nb.info
Table 1: Properties of Selected Quinoxaline-Containing Polymers
| Polymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| PQ1 | Indacenodithiophene (IDT) | Quinoxaline | -5.24 | -2.20 | 3.04 |
| P3 | Benzodithiophene | Quinoxaline | N/A | N/A | N/A |
Data sourced from various studies for illustrative purposes. frontiersin.orgrsc.org
This compound derivatives are instrumental in the design of low band gap polymers, which are essential for efficient organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications. The electron-deficient nature of the quinoxaline core, when combined with electron-donating units, creates a strong intramolecular charge transfer (ICT) effect. frontiersin.org This ICT interaction lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), resulting in a reduced band gap. mdpi.com
The ability to tune the band gap is a significant advantage of these polymers. For instance, the introduction of fluorine atoms or cyano groups to the quinoxaline unit can further lower the LUMO level, enhancing electron injection and transport. d-nb.info Computational studies using density functional theory (DFT) have been employed to predict the optoelectronic properties of designed this compound-based polymers, demonstrating that the choice of acceptor and π-conjugation significantly influences the HOMO-LUMO gap. mdpi.com The extrapolated band gaps of some designed polymers are in the range of 0.25–1.15 eV, falling within the semiconductor range. mdpi.com
In OFETs, polymers incorporating this compound have demonstrated promising charge transport characteristics. The polymer PQ1, for example, exhibited p-type semiconductor properties with a hole mobility of up to 0.12 cm²/V·s. frontiersin.org Another material based on a new quinoxaline derivative showed p-type mobility up to 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net These findings underscore the potential of this compound-based polymers in the development of high-performance organic electronic devices. frontiersin.org
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit an optical response that is not linearly proportional to the intensity of the incident light. photonics.com This property is crucial for applications in photonics, including high-speed optical modulators and ultra-fast optical switches. researchgate.net Organic chromophores with a donor-π-acceptor (D-π-A) structure are a key class of NLO materials. nih.gov
Quinoxaline derivatives have emerged as promising components in the design of NLO materials. mdpi.com The electron-accepting nature of the quinoxaline core makes it an effective auxiliary acceptor in D-π-A'-π-A chromophores. mdpi.com In these systems, the quinoxaline unit helps to enhance the intramolecular charge transfer, which is a key factor for achieving a large second-order NLO response (hyperpolarizability, β). mdpi.com
Research has focused on synthesizing novel D-π-A'-π-A chromophores with a quinoxaline core, various donor moieties (such as aniline, carbazole, and phenothiazine), and a tricyanofuranyl (TCF) acceptor. mdpi.com The first hyperpolarizability of these chromophores has been calculated using DFT methods. For a chromophore with a tetrahydroquinoline donor, a first hyperpolarizability value of 937 × 10⁻³⁰ esu was calculated. mdpi.com Guest-host materials, where these chromophores are dispersed in a polymer matrix, have been fabricated and their NLO properties were studied using the second harmonic generation (SHG) technique. These materials have shown NLO coefficients (d₃₃) up to 52 pm/V. mdpi.com
Table 2: Calculated First Hyperpolarizability (β) of Quinoxaline-Based NLO Chromophores
| Donor Moiety | β (× 10⁻³⁰ esu) |
| Tetrahydroquinoline | 937 |
Data is illustrative and based on computational studies. mdpi.com
Photoinitiators for Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. acs.org Quinoxaline derivatives have been identified as a promising scaffold for the design of photoinitiating systems for both UV and visible light photopolymerization. mdpi.comresearchgate.net
Quinoxaline-based dyes can act as efficient photoinitiators, often in two-component systems in conjunction with a co-initiator, such as an electron donor. mdpi.com Upon irradiation, the quinoxaline derivative enters an excited state and can then interact with the co-initiator through an intermolecular electron transfer process to generate the initiating radicals. mdpi.com
A series of quinoxaline derivatives (QNX-1 to QNX-5) have been shown to be excellent photoinitiators for the polymerization of methyl methacrylate (B99206) (MMA) when used with electron donors like N-methyldiethanolamine (MDEA) upon UV irradiation (λ = 350 nm). mdpi.com The efficiency of these systems is comparable to some commercial photoinitiators. mdpi.com A key advantage of some quinoxaline-based systems is that they can be used in very low concentrations (e.g., 0.04% by weight) to initiate the reaction. mdpi.com
The development of visible light photoinitiators is particularly important for applications where deep curing is required, such as in dental fillings or thick coatings, as visible light has better penetration through materials than UV light. mdpi.comresearchgate.net However, a challenge with visible light photopolymerization is the potential for the final polymer to be colored due to the dye used. researchgate.net
Two-photon polymerization (TPP) is a high-resolution 3D microfabrication technique that utilizes the simultaneous absorption of two photons by a photoinitiator to trigger polymerization in a very small, localized volume. Quinoxalines have been investigated as chromophores for TPP. mdpi.com For instance, triphenylamine-modified quinoxalines have been reported to exhibit two-photon absorption cross-section values higher than 160 Göppert-Mayer (GM) units in the 780–820 nm range. This value is significantly higher than that of many conventional photoinitiators used for TPP. mdpi.com The high two-photon absorption efficiency of these quinoxaline derivatives makes them attractive candidates for the development of advanced photoresists for high-resolution 3D printing and microfabrication.
Future Research Directions and Emerging Opportunities for Cyclobuta G Quinoxaline Chemistry
Development of Novel and Sustainable Synthetic Routes
While established methods for quinoxaline (B1680401) synthesis exist, the development of novel and sustainable routes to access cyclobuta[g]quinoxaline and its derivatives remains a key research focus. mdpi.commtieat.orgijirt.orgrsc.org Traditional condensation reactions often require harsh conditions, such as high temperatures and strong acid catalysts, leading to environmental concerns and limited functional group tolerance. sapub.orgnih.gov Future efforts will likely concentrate on green chemistry approaches that are more environmentally friendly and cost-effective. mtieat.orgijirt.orgresearchgate.net
Key areas for advancement include:
Catalytic Systems: The exploration of novel catalysts, including heterogeneous catalysts like bentonite (B74815) clay and phosphate-based fertilizers, can offer advantages such as recyclability, reduced energy consumption, and milder reaction conditions. mdpi.comresearchgate.net The use of water-miscible and highly reactive lanthanide reagents, such as Cerium(IV)ammonium nitrate (B79036) (CAN), represents a promising green chemistry approach. mdpi.com
Microwave and Ultrasonic Irradiation: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. ijirt.org
C-H Activation/Annulation: Palladium-catalyzed C-H activated annulation strategies provide a modular and efficient pathway to construct the cyclobutadienoid-fused ring system. acs.org
These advancements will not only make the synthesis of cyclobuta[g]quinoxalines more economical and environmentally friendly but also facilitate the creation of a wider range of derivatives with tailored properties. rsc.org
Exploration of Advanced Structural Modifications and Rational Design
The ability to precisely modify the chemical structure of this compound is crucial for fine-tuning its electronic and photophysical properties. d-nb.info Rational design, guided by computational modeling, will play an increasingly important role in predicting the impact of specific structural changes. nih.gov
Future research in this area will likely focus on:
Functionalization of the Quinoxaline Core: Introducing various substituents onto the quinoxaline ring system can significantly alter its electron affinity, solubility, and intermolecular interactions. d-nb.infomdpi.com This includes the strategic placement of electron-donating or electron-withdrawing groups to modulate the energy levels of the frontier molecular orbitals.
Dearomative Functionalization: Photochemical dearomatization techniques offer a powerful tool for transforming the planar aromatic structure into complex three-dimensional architectures, opening up new avenues for drug discovery and materials science. rsc.org
Annulation Strategies: The development of novel annulation reactions, such as the Rh(III)-catalyzed [3+2] annulation, allows for the construction of spirocyclic frameworks incorporating the cyclobutane (B1203170) unit, leading to unique molecular geometries. researchgate.net
These advanced structural modifications will enable the creation of a diverse library of this compound derivatives with properties tailored for specific applications.
Integration into Hybrid and Supramolecular Architectures for Enhanced Functionality
The incorporation of this compound units into larger, more complex molecular systems offers a promising route to materials with enhanced and emergent properties.
Emerging opportunities in this domain include:
Hybrid Materials: The covalent integration of this compound into polymers or other extended frameworks can lead to materials with desirable charge transport properties for applications in organic electronics. d-nb.infonih.gov
Supramolecular Assemblies: The design of this compound derivatives capable of self-assembly through non-covalent interactions, such as hydrogen bonding or halogen bonding, can lead to the formation of well-ordered one-, two-, or three-dimensional structures. acs.orgoup.com These supramolecular architectures can exhibit unique photophysical or electronic properties arising from the collective behavior of the assembled molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms within the quinoxaline core can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. tandfonline.comresearchgate.net These materials can possess high porosity and catalytic activity, making them suitable for applications in gas storage, separation, and catalysis.
The ability to control the organization of this compound units at the molecular and supramolecular levels is key to unlocking their potential in advanced functional materials.
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties is fundamental for its rational design and application. An integrated approach that combines experimental characterization with computational modeling is essential for elucidating these complex relationships. researchgate.netchemrxiv.org
Key research directions include:
Advanced Spectroscopy and Crystallography: Detailed experimental studies using techniques such as NMR, UV-vis spectroscopy, cyclic voltammetry, and X-ray crystallography will continue to provide crucial information about the electronic structure, antiaromaticity, and solid-state packing of this compound derivatives. acs.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for calculating key molecular properties, including frontier molecular orbital energies (HOMO and LUMO), electron affinity, and ionization potential. researchgate.netfrontiersin.org These calculations can provide insights into the electronic effects of different substituents and help predict the properties of yet-to-be-synthesized molecules. core.ac.uk
Correlating Theory with Experiment: A critical aspect of this research is the careful comparison of theoretical predictions with experimental data to validate and refine computational models. acs.org This iterative process of prediction, synthesis, and characterization will accelerate the discovery of new materials with desired properties.
By combining the strengths of both experimental and computational approaches, researchers can gain a deeper and more predictive understanding of this compound chemistry.
Investigation of Emerging Applications in Energy Harvesting, Sensing, and Advanced Materials Science
The unique electronic properties of this compound and its derivatives make them promising candidates for a range of emerging applications. researchgate.netijpsjournal.com
Future research will likely explore their potential in:
Energy Harvesting: The tunable energy levels and light-absorbing properties of this compound-based materials suggest their potential use in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). d-nb.infonih.gov They can function as electron acceptors or as components of light-harvesting dyes. researchgate.net Their potential in piezoelectric energy harvesting, converting mechanical energy into electrical energy, is also an area for future exploration. numberanalytics.com
Sensing: The sensitivity of the quinoxaline core to its chemical environment makes it a promising platform for the development of chemical sensors. researchgate.net Modifications to the this compound structure could lead to selective and sensitive detection of specific analytes.
Advanced Materials Science: The incorporation of this compound units into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is an active area of research. d-nb.infonih.gov Their electron-deficient nature makes them suitable for use as n-type semiconductors in these devices. mdpi.com Furthermore, their unique photophysical properties could be harnessed in the development of novel fluorescent materials and electroluminescent devices. researchgate.net
The exploration of these emerging applications will be driven by the continued development of new synthetic methods, a deeper understanding of structure-property relationships, and the creative design of novel materials architectures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Cyclobuta[g]quinoxaline derivatives for reproducibility?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between o-phenylenediamine and cyclobutane-derived carbonyl compounds. To optimize yields, consider eco-friendly catalysts (e.g., I₂ in sp³/sp² C–H coupling) and solvent systems that enhance reaction kinetics. For example, using microwave-assisted synthesis reduces reaction time while maintaining high purity (>95%) . Ensure characterization via ¹H/¹³C NMR, HRMS, and HPLC to confirm structural integrity . Document reaction parameters (temperature, solvent polarity, catalyst loading) in tabular form to facilitate replication .
Q. What are the standard protocols for characterizing this compound purity and structural identity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H]⁺ ions) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
- Documentation : Follow Beilstein Journal guidelines for reporting experimental details, including Supplementary Information for datasets exceeding five compounds .
Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer : Use the PICOT framework:
- Population (P) : Human non-small-cell lung cancer (NSCLC) cell lines (e.g., A549) .
- Intervention (I) : Dose-response assays (0.1–100 µM) with bromo-substituted derivatives .
- Comparison (C) : Positive controls (e.g., cisplatin) and unmodified quinoxaline analogs .
- Outcome (O) : IC₅₀ values calculated via MTT assays after 48-hour exposure .
- Time (T) : Short-term (72 hr) and long-term (7-day) cytotoxicity profiling .
- Report results in comparative tables, highlighting structural modifications (e.g., bromo vs. nitro groups) .
Advanced Research Questions
Q. What molecular modifications enhance the DNA intercalation efficiency of this compound derivatives?
- Methodological Answer : DNA binding efficacy correlates with planar fused heterocycles and substituent orientation. Strategies include:
- Substituent Design : Attach electron-donating groups (e.g., -OH, -NH₂) to improve minor-groove binding .
- Side-Chain Optimization : Alkyl side chains (e.g., allyl groups) increase thermal stability of DNA-compound complexes (ΔTₘ > 5°C) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to GC-rich regions . Validate via ethidium bromide displacement assays .
Q. How can structural contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigate by:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-hour incubation) .
- Meta-Analysis : Compare data from ≥10 studies (e.g., IC₅₀ ranges for imidazo[1,2-a]quinoxaline vs. pyrrolo[1,5-a]quinoxaline) .
- QSAR Modeling : Correlate logP, polar surface area, and IC₅₀ to identify critical physicochemical parameters .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier penetration .
- DFT Analysis : Calculate HOMO-LUMO gaps to assess redox stability (e.g., <4 eV for anticancer activity) .
- Molecular Dynamics (MD) : Simulate binding kinetics (e.g., RMSD < 2 Å for stable protein-ligand complexes) .
Data Presentation Guidelines
- Tables : Include synthesis yields, IC₅₀ values, and thermal stability data (e.g., ΔTₘ) .
- Figures : Use XRD for crystal structure validation and docking poses for mechanism illustration .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
